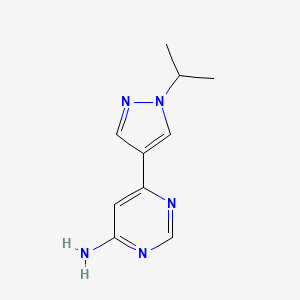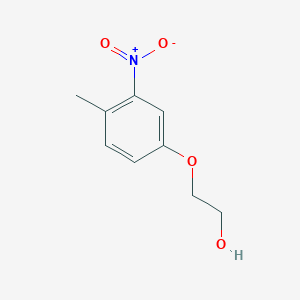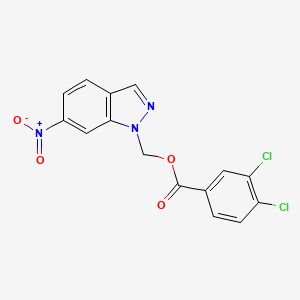
1-(2-Methyl-4-nitrophenyl)-4-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-4-nitrophenyl)-4-piperidinone is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a piperidine ring substituted with a 2-methyl-4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-4-nitrophenyl)-4-piperidinone typically involves the reaction of 2-methyl-4-nitrobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methyl-4-nitrophenyl)-4-piperidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperidinones with different functional groups.
Aplicaciones Científicas De Investigación
1-(2-Methyl-4-nitrophenyl)-4-piperidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-4-nitrophenyl)-4-piperidinone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(2-Methyl-4-nitrophenyl)-4-piperidinol: A similar compound with a hydroxyl group instead of a ketone.
1-(2-Methyl-4-nitrophenyl)-4-piperidinecarboxylic acid: A derivative with a carboxylic acid group.
1-(2-Methyl-4-nitrophenyl)-4-piperidinecarboxamide: A compound with an amide group.
Uniqueness: 1-(2-Methyl-4-nitrophenyl)-4-piperidinone is unique due to its specific substitution pattern and the presence of both a nitro group and a piperidinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
1094646-16-8 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
1-(2-methyl-4-nitrophenyl)piperidin-4-one |
InChI |
InChI=1S/C12H14N2O3/c1-9-8-10(14(16)17)2-3-12(9)13-6-4-11(15)5-7-13/h2-3,8H,4-7H2,1H3 |
Clave InChI |
YRIOFBOFYFAFIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCC(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13985824.png)
![7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B13985825.png)


![1-Cyclopropyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B13985846.png)




![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13985869.png)
![tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate](/img/structure/B13985877.png)



